![molecular formula C7H14ClNO B2678370 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride CAS No. 111556-21-9](/img/structure/B2678370.png)
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its stability and solubility in water, alcohols, and ether solvents . This compound is often used as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.
Métodos De Preparación
The synthesis of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride typically involves the reaction of piperidine derivatives with ethanone compounds under controlled conditions. One common method includes the use of specific oxidants and additives to achieve selective synthesis . Industrial production methods often involve multi-step processes to ensure high yield and purity, including the use of advanced catalytic systems and optimized reaction conditions .
Análisis De Reacciones Químicas
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants can lead to the selective formation of pyrrolidin-2-ones or 3-iodopyrroles .
Aplicaciones Científicas De Investigación
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products
Mecanismo De Acción
The mechanism of action of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar structure but includes a phenyl group, which can affect its reactivity and applications.
(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride:
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
IUPAC Name |
1-[(2R)-piperidin-2-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAHXNYUNRUDM-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-(4-Tert-butylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2678288.png)

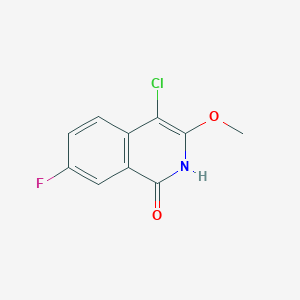
![N-cyclopentyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2678291.png)
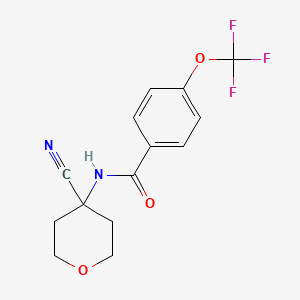
![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)
![6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2678296.png)
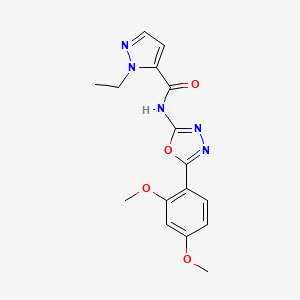
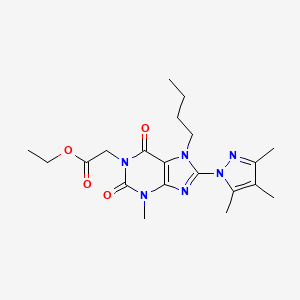
![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)
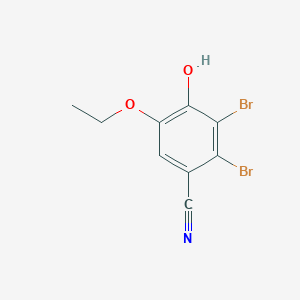


![2-(1,2-DIMETHYL-1H-INDOL-3-YL)-N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2-OXOACETAMIDE](/img/structure/B2678309.png)
